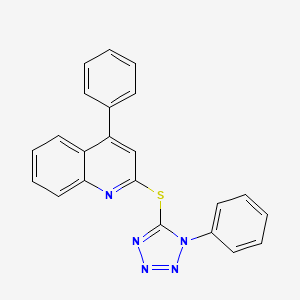
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
The compound has been linked to antimicrobial activity. A study found that similar compounds have been synthesized and screened for their antibacterial activity against E. coli, S. aureus, P. aeruginosa and B. subtilis, as well as for antifungal activity against A. niger and C. albicans .
Inhibition of Aluminum Corrosion
1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion in 1M HCl solution .
Synthesis of Oxacyclic Building Blocks
1-Phenyl-1H-tetrazole-5-thiol was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
Tracing and Inhibiting SHP1 Activity
The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease .
Treatment of Hypertension
The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .
Antileukemia, Anticoagulant, Antituberculosis, Anti-inflammatory, and Anti-arthritis Properties
Some synthetic derivatives showed antileukemia, anticoagulant, antituberculosis, anti-inflammatory, and anti-arthritis properties .
properties
IUPAC Name |
4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5S/c1-3-9-16(10-4-1)19-15-21(23-20-14-8-7-13-18(19)20)28-22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYCCYVGWFOMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)SC4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

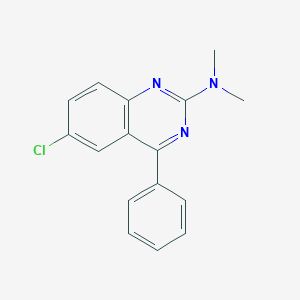
![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)
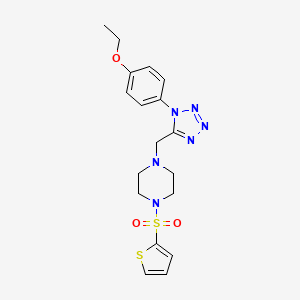
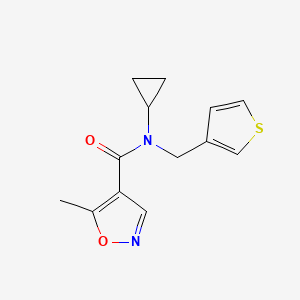
![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)
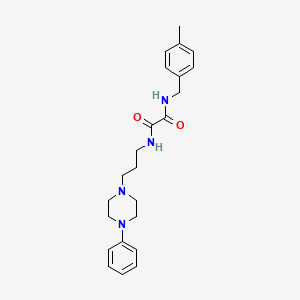
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)


![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)
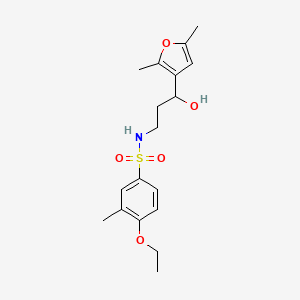
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)
